molecular formula C12H20O2 B1485677 (3S,4R)-4-(oct-1-yn-1-yl)oxolan-3-ol CAS No. 2165784-11-0

(3S,4R)-4-(oct-1-yn-1-yl)oxolan-3-ol

Cat. No.: B1485677
CAS No.: 2165784-11-0
M. Wt: 196.29 g/mol
InChI Key: LTXPPHASDUHPBE-VXGBXAGGSA-N
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Description

(3S,4R)-4-(Oct-1-yn-1-yl)oxolan-3-ol is a tetrahydrofuran (oxolane) derivative featuring a hydroxyl group at the 3-position and an oct-1-yn-1-yl substituent at the 4-position. The oct-1-yn-1-yl group introduces a long alkyne chain, which likely enhances lipophilicity compared to smaller or cyclic substituents .

Properties

IUPAC Name

(3S,4R)-4-oct-1-ynyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-14-10-12(11)13/h11-13H,2-6,9-10H2,1H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXPPHASDUHPBE-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CC1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC#C[C@@H]1COC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural attributes of (3S,4R)-4-(oct-1-yn-1-yl)oxolan-3-ol with similar oxolan-3-ol derivatives:

Compound Name Substituent Molecular Weight (g/mol) Key Functional Groups Stereochemistry
This compound Oct-1-yn-1-yl ~225 (estimated) Alkyne, hydroxyl 3S,4R
(3S,4R)-4-(Pyrrolidin-1-yl)oxolan-3-ol Pyrrolidin-1-yl 157.21 Amine, hydroxyl 3S,4R
(2R,3S)-2-(Hydroxymethyl)oxolan-3-ol Hydroxymethyl 134.14 Hydroxyl, hydroxymethyl 2R,3S
rac-(3R,4S)-4-(1H-Pyrazol-1-yl)oxolan-3-ol Pyrazol-1-yl 153.18 Heterocyclic, hydroxyl 3R,4S

Key Observations :

  • Alkyne vs. Amine Substituents : The oct-1-yn-1-yl group in the target compound likely increases hydrophobicity compared to the pyrrolidin-1-yl group in its analog, which may enhance membrane permeability but reduce water solubility .
  • Stereochemical Impact : The 3S,4R configuration distinguishes the target compound from racemic mixtures (e.g., rac-(3R,4S) in ), which could lead to divergent biological activities .

Physicochemical Properties

While direct data for this compound is unavailable, inferences can be drawn from analogs:

  • Lipophilicity : The alkyne chain in the target compound is expected to elevate logP values compared to hydroxyl- or amine-substituted oxolanes, aligning with trends seen in related compounds .
  • Hydrogen Bonding : The hydroxyl group at C3 enables hydrogen bonding, similar to (2R,3S)-2-(hydroxymethyl)oxolan-3-ol, which may influence crystallization behavior or solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-(oct-1-yn-1-yl)oxolan-3-ol
Reactant of Route 2
(3S,4R)-4-(oct-1-yn-1-yl)oxolan-3-ol

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